1,1,1,2,3-Pentafluorobutane

Description

Nomenclature and Isomeric Context of Pentafluorobutanes

The systematic naming of fluorinated butanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention involves identifying the longest carbon chain, in this case, butane (B89635), and numbering the carbon atoms to give the fluorine substituents the lowest possible locants. The prefix "penta-" indicates that there are five fluorine atoms attached to the butane structure. ter-arkhiv.ruresearchgate.net

Pentafluorobutane, with the chemical formula C₄H₅F₅, can exist as several structural isomers. Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. nih.gov This difference in atomic arrangement, specifically the position of the fluorine atoms on the carbon chain, leads to distinct physical and chemical properties for each isomer. The focused compound of this article, 1,1,1,2,3-pentafluorobutane, is one such isomer. nih.gov Other examples of pentafluorobutane isomers include 1,1,1,3,3-pentafluorobutane (B1294926) and 1,2,2,3,3-pentafluorobutane. psu.edunih.gov

| IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 161791-22-6 | C₄H₅F₅ |

| 1,1,1,3,3-Pentafluorobutane | 406-58-6 | C₄H₅F₅ |

| 1,1,1,2,2-Pentafluorobutane | 37826-35-0 | C₄H₅F₅ |

| 1,2,2,3,3-Pentafluorobutane | Not Available | C₄H₅F₅ |

Historical and Evolving Research Trajectories of Hydrofluorocarbons

The development of hydrofluorocarbons was largely driven by the need to find alternatives to ozone-depleting substances, primarily chlorofluorocarbons (CFCs). The Montreal Protocol, an international treaty signed in 1987, initiated the phase-out of CFCs, which were widely used as refrigerants, propellants, and cleaning solvents. britannica.com HFCs were introduced as suitable replacements because their lack of chlorine meant they did not contribute to ozone depletion. britannica.com

However, while HFCs are benign to the ozone layer, it was later understood that many are potent greenhouse gases with high global warming potentials (GWPs). britannica.comontosight.ai This led to further international agreements, such as the Kigali Amendment to the Montreal Protocol, which aims to phase down the production and consumption of HFCs. nih.gov This regulatory landscape has spurred a new wave of research focused on developing next-generation refrigerants and blowing agents with low or zero GWP, often referred to as hydrofluoroolefins (HFOs). nih.gov The study of existing HFCs, including specific isomers of fluorinated butanes, remains a critical aspect of this ongoing research, as understanding their properties is essential for developing suitable and environmentally benign alternatives.

Significance of Investigating Specific Fluorobutane Isomers in Contemporary Chemistry

The investigation of specific fluorobutane isomers, such as this compound, is of significant interest in modern chemistry for several reasons. The precise positioning of fluorine atoms in an isomer has a profound impact on its molecular properties, which in turn dictates its suitability for various applications.

For instance, the thermophysical properties, including boiling point, vapor pressure, and density, are critical for a compound's performance as a refrigerant or a blowing agent for foams. researchgate.netresearchgate.net These properties can vary significantly between isomers. One well-studied isomer, 1,1,1,3,3-pentafluorobutane (HFC-365mfc), is used as a foam blowing agent, a solvent for degreasing, and a heat exchange fluid. fishersci.fifishersci.at The specific properties of HFC-365mfc make it suitable for producing integral skin foams with good physical characteristics. google.com

Furthermore, the chemical reactivity and decomposition pathways of isomers can differ. Studies have shown that the effectiveness of hydrofluorocarbons as fire suppressants can be dependent on the molecular structure, with some isomers showing greater chemical suppression effects than others. nist.gov In the realm of semiconductor manufacturing, the structure of fluorocarbon isomers has been found to significantly affect the characteristics of plasma etching processes. skku.eduresearchgate.net

Computational chemistry plays a vital role in this field by allowing researchers to predict the properties of different isomers, guiding experimental work toward the most promising candidates for specific applications. researchgate.net By systematically studying individual isomers like this compound, chemists can build a comprehensive understanding of structure-property relationships within the HFC family. This knowledge is crucial for the rational design of new molecules with optimized performance and minimal environmental impact, addressing the ongoing need for advanced materials in a variety of technological sectors.

| Property | This compound | 1,1,1,3,3-Pentafluorobutane | 1,2,2,3,3-Pentafluorobutane |

|---|---|---|---|

| Molecular Weight (g/mol) | 148.07 | 148.07 | 148.07 |

| XLogP3 | 2.5 | 2.7 | 2.3 |

| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |

| Heavy Atom Count | 9 | 9 | 9 |

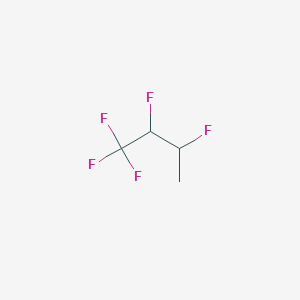

Structure

3D Structure

Properties

CAS No. |

161791-22-6 |

|---|---|

Molecular Formula |

C4H5F5 |

Molecular Weight |

148.07 g/mol |

IUPAC Name |

1,1,1,2,3-pentafluorobutane |

InChI |

InChI=1S/C4H5F5/c1-2(5)3(6)4(7,8)9/h2-3H,1H3 |

InChI Key |

HEZRNASCVCYBPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(F)(F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Fluorobutane Architectures

Fluorination Pathways for Butane (B89635) Derivatives

The synthesis of fluorinated butanes can be broadly approached through several fluorination pathways. These methods primarily involve the substitution of hydrogen or halogen atoms with fluorine, or the addition of fluorine or hydrogen fluoride (B91410) across double bonds in unsaturated precursors.

One of the most common industrial methods for producing highly fluorinated alkanes is hydrofluorination , which involves the reaction of a chlorinated precursor with hydrogen fluoride (HF). smolecule.comgoogle.com For the synthesis of pentafluorobutanes, a logical precursor would be a pentachlorobutane. The specific isomer of the pentachlorobutane would be critical in directing the regioselectivity of the fluorination to yield 1,1,1,2,3-pentafluorobutane.

Another potential pathway is the direct fluorination of a partially fluorinated or non-fluorinated butane derivative using elemental fluorine (F₂). However, this method is often aggressive and non-selective, leading to a mixture of isomers and over-fluorinated products. sci-hub.se Controlling the reaction conditions, such as temperature and the use of inert diluents, is crucial to improve selectivity.

Halogen exchange (Halex) reactions offer another route, where a bromo- or chloro-substituted butane is treated with a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst. The choice of the starting halogenated butane and the reaction conditions would be paramount in achieving the desired 1,1,1,2,3-pentafluoro substitution pattern.

Finally, the fluorination of unsaturated precursors , such as butenes or butadienes, with various fluorinating agents could also be a viable route. This might involve a multi-step synthesis where a specific unsaturated precursor is first synthesized and then subjected to fluorination.

Catalytic Systems in Fluorobutane Synthesis

Catalysis is central to achieving high yields and selectivity in fluorination reactions. The choice of catalyst is highly dependent on the fluorination pathway.

For hydrofluorination reactions , Lewis acid catalysts are predominantly used. The most common catalysts for the synthesis of other pentafluorobutane isomers, such as 1,1,1,3,3-pentafluorobutane (B1294926), are antimony pentachloride (SbCl₅) and tin tetrachloride (SnCl₄). smolecule.comgoogle.com These catalysts are effective in facilitating the exchange of chlorine for fluorine atoms. It is plausible that a similar catalytic system would be employed for the synthesis of this compound from a suitable chlorinated precursor. The catalytic activity can be influenced by the presence of co-catalysts or by supporting the catalyst on a solid matrix like activated carbon.

In the context of Halex reactions , phase-transfer catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts are often employed to enhance the solubility and reactivity of the fluoride source in the organic phase.

For more selective fluorinations, the development of isomer-specific catalysts is a key area of research. These could include transition metal complexes or solid acid catalysts with specific pore structures that favor the formation of a particular isomer. While specific catalysts for this compound are not explicitly documented, the principles of shape-selective catalysis would be applicable.

The table below summarizes catalysts commonly used in the synthesis of related fluorobutanes, which could be relevant for the synthesis of this compound.

| Catalyst | Reaction Type | Precursor Example | Relevant Isomer Synthesized |

| Antimony Pentachloride (SbCl₅) | Hydrofluorination | 1,1,1,3,3-Pentachlorobutane (B8740826) | 1,1,1,3,3-Pentafluorobutane smolecule.comgoogle.com |

| Tin Tetrachloride (SnCl₄) | Hydrofluorination | 1,1,1,3,3-Pentachlorobutane | 1,1,1,3,3-Pentafluorobutane google.com |

| Fluorinated Chromia (Cr₂O₃) | Catalytic Dehydrofluorination | 1,1,1,3,3-Pentafluoropropane | 1,3,3,3-Tetrafluoropropene iaea.org |

| Nickel/Chromium Oxide (NiO/Cr₂O₃) | Catalytic Dehydrofluorination | 1,1,1,3,3-Pentafluoropropane | 1,3,3,3-Tetrafluoropropene iaea.org |

Process Optimization for Targeted Fluorobutane Isomer Production

Achieving a high yield of a specific isomer like this compound requires careful optimization of the reaction process. Key parameters that influence the outcome of the synthesis include temperature, pressure, molar ratio of reactants, and reaction time.

In hydrofluorination processes , the reaction is often carried out in multi-zone reactors with distinct temperature profiles. A lower temperature zone may be used for the initial stages of fluorination, followed by a higher temperature zone to drive the reaction to completion and achieve the desired degree of fluorination. google.com For the synthesis of 1,1,1,3,3-pentafluorobutane, reaction temperatures can range from 60°C to 140°C, with pressures between 1.0 and 1.5 MPa. smolecule.comgoogle.com The molar ratio of HF to the chlorinated precursor is also a critical parameter, with ratios of 6:1 to 15:1 being reported. google.com Similar optimization strategies would be necessary to maximize the yield of the 1,1,1,2,3-isomer.

The purification of the final product is another significant challenge, as mixtures of fluorinated isomers can be difficult to separate due to close boiling points. Additionally, the formation of azeotropes with HF is a common issue in hydrofluorination processes, necessitating specialized distillation techniques or other separation methods. google.com

The following table outlines typical process parameters for the synthesis of a related pentafluorobutane isomer, which would serve as a starting point for the optimization of this compound synthesis.

| Parameter | Range | Rationale |

| Temperature | 60 - 140 °C | To control reaction rate and selectivity google.com |

| Pressure | 1.0 - 1.5 MPa | To maintain reactants in the liquid phase and influence reaction equilibrium google.com |

| HF:Precursor Molar Ratio | 6:1 - 15:1 | To ensure sufficient fluorinating agent and drive the reaction forward google.com |

| Reactor Type | Multi-zone liquid-phase reactor | To allow for staged temperature control for optimal fluorination google.com |

Side Reactions and Impurity Formation in Fluorobutane Synthesis

In hydrofluorination reactions , common impurities include under-fluorinated or over-fluorinated products, as well as other isomers of the target compound. For example, in the synthesis of 1,1,1,3,3-pentafluorobutane, incompletely reacted chlorofluorobutanes can remain in the product mixture. google.com The formation of unsaturated byproducts through dehydrohalogenation is also a possibility, especially at higher temperatures.

The presence of impurities in the starting materials can also lead to the formation of unwanted side products. For instance, if the chlorinated butane precursor contains isomers other than the desired one, a mixture of fluorinated butane isomers will likely be produced.

Furthermore, the catalyst itself can be a source of impurities or can be deactivated over time due to coking or poisoning. The recovery and regeneration of the catalyst are important considerations in an industrial process.

Common impurities in the synthesis of pentafluorobutanes can include:

Isomers: Other pentafluorobutane isomers.

Under-fluorinated compounds: Butanes with fewer than five fluorine atoms.

Over-fluorinated compounds: Butanes with more than five fluorine atoms.

Unsaturated compounds: Butenes or butadienes formed through elimination reactions.

Residual starting materials: Unreacted chlorinated precursors.

Hydrogen Chloride (HCl): A major byproduct of hydrofluorination of chlorinated precursors. google.com

Advanced Characterization and Spectroscopic Elucidation of Fluorobutane Structures

Application of Advanced Spectroscopic Techniques for Isomer Differentiation

Spectroscopic techniques are indispensable for elucidating the exact arrangement of atoms within a molecule. For fluorinated compounds, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide critical data for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. For fluorinated compounds, both ¹H NMR and ¹⁹F NMR are employed to map the hydrogen and fluorine environments within the molecule.

The structure of 1,1,1,2,3-pentafluorobutane features distinct fluorine and hydrogen environments, which would result in a unique NMR fingerprint. The ¹⁹F NMR spectrum is particularly informative due to the large chemical shift range and the sensitivity of fluorine nuclei to their local electronic environment. The coupling between adjacent fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹H-¹⁹F coupling) provides definitive information about the connectivity of the carbon skeleton.

For this compound (CH₃-CHF-CHF-CF₃), the following spectral features would be anticipated:

¹⁹F NMR: Three distinct signals corresponding to the -CF₃, -CHF- (at position 2), and -CHF- (at position 3) groups. The intricate splitting patterns would arise from couplings between these fluorine nuclei and with adjacent protons.

¹H NMR: Three distinct signals for the methyl (CH₃-) protons and the two different methine (CHF) protons. These signals would be split by both geminal and vicinal protons and, crucially, by the adjacent fluorine atoms, resulting in complex multiplets.

The differentiation from other isomers, like 1,1,1,3,3-pentafluorobutane (B1294926) (CH₃-CF₂-CH₂-CF₃), would be unambiguous. The latter would show only two ¹⁹F signals and two ¹H signals with different splitting patterns. 1D and 2D NMR experiments can provide a powerful solution for positive spectral identification of fluorinated analytes.

Table 1: Predicted NMR Spectroscopic Features for Pentafluorobutane Isomers

| Isomer | Predicted ¹H NMR Signals | Predicted ¹⁹F NMR Signals | Key Differentiating Feature |

|---|---|---|---|

| This compound | 3 (CH₃, CHF, CHF) | 3 (CF₃, CHF, CHF) | Presence of two distinct CHF groups. |

| 1,1,1,3,3-Pentafluorobutane | 2 (CH₃, CH₂) | 2 (CF₃, CF₂) | Presence of a CH₂ and a CF₂ group. |

| 1,1,1,2,2-Pentafluorobutane | 2 (CH₃, CH₂) | 2 (CF₃, CF₂) | Signals corresponding to a CH₂ adjacent to a CF₂ group. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Fourier-Transform Infrared (FTIR) spectroscopy is a more advanced version of the technique that collects all spectral data simultaneously, offering significant advantages in speed and sensitivity.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the vibrations of carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds.

C-F Stretching Region: Strong and complex absorptions are expected in the 1400-1000 cm⁻¹ region, which is characteristic of fluorinated alkanes. The exact frequencies and patterns of these bands are unique to the specific arrangement of fluorine atoms, allowing for isomer differentiation.

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the methyl (CH₃) and methine (CH) groups would appear in their typical regions (around 2900-3000 cm⁻¹ for stretching).

FTIR analysis can provide detailed information about the structure and composition of molecules by measuring the interaction between infrared radiation and molecular vibrations. Changes in the position and intensity of absorption bands, particularly in the fingerprint region, allow for the clear distinction between this compound and its isomers. For instance, the presence of C-H bonds on carbons bearing fluorine atoms (CHF groups) in this compound gives rise to specific vibrational modes that would be absent in an isomer like 1,1,1,4,4-pentafluorobutane.

Table 2: Characteristic Infrared Absorption Regions for Fluorobutanes

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C-F | Stretching | 1400 - 1000 | Strong, complex bands; highly diagnostic for fluorinated compounds. |

| C-H (sp³) | Stretching | 3000 - 2850 | Indicates presence of alkyl groups. |

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound, which is crucial for structural elucidation and purity assessment.

For this compound, Electron Ionization (EI) would produce a molecular ion (M⁺˙) peak corresponding to its molecular weight (148.03 g/mol ). The primary value of MS in isomer differentiation lies in the analysis of the fragmentation patterns. The molecule will break apart in a predictable manner depending on the stability of the resulting carbocations and radical fragments.

Key fragmentation pathways for this compound would likely involve:

Loss of a fluorine atom (F˙).

Loss of a methyl group (CH₃˙).

Cleavage of the C-C bonds, leading to characteristic fragments such as [CF₃]⁺, [CHF-CF₃]⁺, and [CH₃-CHF]⁺.

The relative abundance of these fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. Isomers will fragment differently due to the varied locations of the fluorine atoms, which influence bond strengths and the stability of the resulting ions. For example, the fragmentation of 1,1,1,3,3-pentafluorobutane would produce a different set of characteristic ions compared to this compound, allowing for their unambiguous identification.

Chromatographic Separation and Identification Methodologies

Chromatography is essential for separating components from a mixture before their individual identification. For volatile and semi-volatile fluorocarbons, Gas Chromatography is the method of choice, while High-Performance Liquid Chromatography is used for less volatile compounds or complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection and identification capabilities of MS. It is exceptionally well-suited for the analysis of mixtures of fluorobutane isomers.

In a GC system, a mixture is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the column. Isomers of pentafluorobutane, having slightly different boiling points and polarities, will exhibit different retention times on the column. For instance, this compound can be separated from isomers like 1-fluorobutane, 2-fluorobutane, and 2-fluoro-2-methylpropane.

Once

Computational and Theoretical Investigations of 1,1,1,2,3 Pentafluorobutane

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structures and electronic properties of molecules. These methods, which include density functional theory (DFT) and ab initio calculations, can predict the most stable arrangements of atoms (conformers) and the distribution of electrons within a molecule.

For 1,1,1,2,3-pentafluorobutane, it is anticipated that multiple stable conformers exist due to rotation around the C-C single bonds. Quantum chemical calculations would be essential to determine the relative energies of these conformers and the energy barriers for their interconversion. Such calculations would also reveal the impact of the five fluorine atoms on the molecule's dipole moment and electrostatic potential surface, which are crucial for understanding its intermolecular interactions.

Table 1: Representative Conformational Analysis Data for a Related Fluorinated Alkane (2,3-difluorobutane)

| Conformer | Dihedral Angle (F-C-C-F) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | ~60° | Varies with method and solvent |

Note: This data is for a related compound and serves to illustrate the type of information obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions and Bulk Behavior

Molecular dynamics (MD) simulations provide a means to study the behavior of a large number of molecules over time, offering insights into the properties of liquids and gases. These simulations rely on a force field to describe the interactions between molecules.

The intermolecular interactions in this compound would be characterized by a combination of van der Waals forces and electrostatic interactions due to the polarized C-F bonds. MD simulations would allow for the detailed analysis of these interactions, including the formation of transient hydrogen bonds between the fluorine atoms of one molecule and the hydrogen atoms of another. The simulations can also reveal the local ordering of molecules in the liquid state through the calculation of radial distribution functions.

Development and Validation of Force Fields for Fluorobutane Systems

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field. A force field is a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. For fluorinated compounds, developing accurate force fields is challenging due to the high electronegativity and polarizability of fluorine.

Significant effort has been dedicated to developing and validating force fields for hydrofluorocarbons (HFCs). These force fields are typically parameterized to reproduce experimental data, such as vapor-liquid equilibria and densities, over a range of temperatures and pressures. The development process often involves a combination of quantum chemical calculations to determine partial atomic charges and intramolecular parameters, and fitting of non-bonded parameters to experimental data.

For this compound, a reliable force field would need to accurately capture the electrostatic interactions arising from the C-F bonds, as well as the van der Waals interactions. Validation of such a force field would involve comparing the results of MD simulations with available experimental data for thermodynamic and transport properties. The DREIDING force field, for example, has been used in simulations of 1,1,1,3,3-pentafluorobutane (B1294926). researchgate.net

Confinement Effects on Molecular Arrangement and Phase Transitions

The behavior of fluids can be significantly altered when they are confined in spaces with dimensions on the nanometer scale, such as in nanoporous materials. Molecular simulations are a powerful tool for investigating these confinement effects.

Studies on 1,1,1,3,3-pentafluorobutane confined between graphene walls have shown that the molecules form distinct layers. researchgate.netresearchgate.net The density profile and molecular orientation within these layers differ significantly from the bulk liquid. Confinement can also affect the phase behavior of a substance, leading to shifts in boiling and melting points, and the emergence of new phases that are not observed in the bulk.

For this compound, confinement is expected to induce a similar layering of molecules. The specific arrangement of the molecules would depend on the nature of the confining surfaces and the strength of the fluid-wall interactions. Molecular simulations could be used to predict how the phase diagram of this compound is altered by confinement, which is crucial for applications involving nanoporous materials.

Table 2: Illustrative Simulation Results for Confined 1,1,1,3,3-pentafluorobutane

| Property | Bulk | Confined (between graphene sheets) |

| Molecular Arrangement | Isotropic | Layered structure |

| Density Profile | Uniform | Oscillatory |

| Phase Transition | Gas-liquid transition observed | Gas-liquid transition with amorphization in layers. researchgate.net |

Note: This data is for the isomer 1,1,1,3,3-pentafluorobutane and is intended to be illustrative of confinement effects.

Prediction of Reaction Energetics and Transition States

Computational chemistry can be used to predict the feasibility and rates of chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. This is particularly valuable for understanding the decomposition pathways and atmospheric chemistry of hydrofluorocarbons.

For this compound, potential reactions of interest include thermal decomposition and reactions with atmospheric radicals such as the hydroxyl (•OH) radical. Quantum chemical methods can be used to calculate the activation energies for these reactions, which are essential for determining their reaction rates. Transition state theory is often employed to calculate the rate constants from the computed activation energies.

While no specific computational studies on the reaction energetics of this compound have been identified, the methodologies are well-established. Such studies would involve locating the transition state structure for a given reaction and calculating its energy relative to the reactants. This information would be critical for assessing the atmospheric lifetime and environmental impact of this compound. A combined experimental and computational study on the n-C3H7+O2 reaction showcases how these methods can be used to revise and understand reaction kinetics. helsinki.fi

Environmental Fate and Atmospheric Transformation Mechanisms of Fluorobutanes

Atmospheric Reaction Pathways with Key Oxidants (e.g., OH Radicals, Cl Atoms)

Identification of Stable Atmospheric Degradation Products

The atmospheric degradation of hydrofluorocarbons like 1,1,1,2,3-pentafluorobutane is expected to produce a series of intermediate and final products. For similar HFCs, the reaction with OH radicals initiates a chain of reactions that can lead to the formation of various smaller, oxygenated compounds. ipcc.ch For example, the chlorine-initiated photooxidation of the isomeric 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc) results in the formation of carbonyl fluoride (B91410) (COF2) and carbon dioxide (CO2) as major carbon-containing products. epa.gov It is plausible that the degradation of this compound would also lead to the formation of smaller fluorinated carbonyl compounds. However, specific studies identifying the stable atmospheric degradation products of this compound are not documented in the available scientific literature. One of the persistent degradation products of concern for some HFCs is trifluoroacetic acid (TFA), which is removed from the atmosphere through wet deposition. ipcc.chumweltbundesamt.de

Global Warming Potential (GWP) Assessment Methodologies for Novel HFCs

The Global Warming Potential (GWP) is a metric used to compare the climate impact of a pulse emission of a greenhouse gas relative to an equal mass of carbon dioxide over a specific time horizon, typically 100 years. ipcc.ch The calculation of the GWP for a new hydrofluorocarbon (HFC) involves several key parameters:

Radiative Efficiency: This measures the strength with which a molecule absorbs infrared radiation in the atmospheric window. It is determined using laboratory measurements of the compound's infrared absorption cross-sections combined with radiative transfer models.

Atmospheric Lifetime: As discussed previously, this is primarily determined by the rate of reaction with OH radicals.

Time Horizon: The GWP is calculated over a specific integration time horizon, with 20, 100, and 500 years being common intervals.

For the isomer 1,1,1,3,3-pentafluorobutane (HFC-365mfc), the GWP has been calculated to be 790 over a 100-year time horizon. epa.govresearchgate.netontosight.ai The methodologies for assessing the GWP of novel HFCs are well-established by bodies such as the Intergovernmental Panel on Climate Change (IPCC). ipcc.ch However, due to the lack of specific data on the atmospheric lifetime and radiative efficiency for this compound, its GWP has not been reported.

Article on this compound Unattainable Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature and data, it is not possible to generate an article on the chemical compound This compound that adheres to the specified outline. The requested topics—solvation dynamics, miscibility, and electrolyte compatibility—require detailed research findings that are not available for this specific isomer.

The vast majority of published scientific research, including studies on solution behavior and applications in advanced systems like energy storage, focuses on the isomer 1,1,1,3,3-pentafluorobutane , also known as HFC-365mfc. chemicalbook.comfishersci.atlsu.eduscbt.comacs.orgontosight.aipnas.orgchemicalbook.comrsc.orggoogle.comresearchgate.netresearchgate.net This commercially significant compound has been extensively studied for its properties as a solvent, blowing agent, and component in electrolyte formulations.

In contrast, publicly accessible scientific databases and journals contain minimal to no specific information regarding the interaction and solution behavior of This compound . Searches for its CAS number (161791-22-6) in relation to terms such as "solvation," "miscibility," "phase behavior," or "electrolyte" did not yield the necessary data to construct an accurate and informative article as requested.

To maintain scientific accuracy and strictly adhere to the prompt's focus on This compound , no content can be generated for the following sections due to the absence of relevant research:

Interactions and Solution Behavior of Fluorobutanes in Advanced Systems

Electrolyte Compatibility and Ionic Speciation in Energy Storage Applications

Proceeding with the generation of an article would require substituting data from the incorrect isomer (1,1,1,3,3-pentafluorobutane), which would be scientifically inaccurate and violate the explicit instructions of the request. Therefore, a factually sound article on 1,1,1,2,3-pentafluorobutane covering the desired topics cannot be produced at this time.

Advanced Applications and Role in Emerging Chemical Technologies

Formulation as Blowing Agents in Polymer Science Research

1,1,1,3,3-Pentafluorobutane (B1294926) (HFC-365mfc) is a significant third-generation blowing agent, particularly for polyurethane (PU) rigid foams. sabtechmachine.com Its primary application in this field is to create a cellular structure in the polymer matrix, which results in foams with excellent thermal insulation properties. icm.edu.plagas.com Research has focused on optimizing foam formulations to achieve superior performance characteristics.

Key research findings indicate that HFC-365mfc, a liquid at room temperature, requires minimal modifications to existing foaming equipment designed for older blowing agents like HCFC-141b. sabtechmachine.com Foams produced with HFC-365mfc exhibit a fine, uniform cell structure, good dimensional stability, and low thermal conductivity. icm.edu.plinovchem.comclimalife.com Studies have shown that the thermal conductivity of PU foams is influenced by the concentration of HFC-365mfc; increasing its amount generally leads to decreased thermal conductivity. researchgate.net

However, HFC-365mfc is flammable. sabtechmachine.com To mitigate this, it is often used in non-flammable blends with other hydrofluorocarbons. climalife.comresearchgate.net Common blends include mixtures with HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane) and HFC-134a (1,1,1,2-tetrafluoroethane). climalife.comresearchgate.netclimalife.com For instance, a blend of HFC-365mfc and HFC-227ea (in a 93:7 ratio) is non-flammable and produces foams with good mechanical resistance and low thermal conductivity. climalife.com Similarly, blends with HFC-245fa (1,1,1,3,3-pentafluoropropane) are also used to balance performance and safety. websiteonline.cnsanochem.com.cn

Table 1: Properties of HFC-365mfc as a Blowing Agent

| Property | Value |

|---|---|

| Chemical Formula | CF3CH2CF2CH3 |

| Molecular Weight | 148.07 g/mol |

| Boiling Point | 40.2 °C |

| Ozone Depletion Potential (ODP) | 0 |

| Global Warming Potential (GWP, 100-yr) | 794 |

| Flammability in Air | 3.5% - 9.0% by volume |

Data sourced from multiple references. ontosight.aisabtechmachine.comsmolecule.comgoldsupplier.comfluorocarbons.org

Development as Specialized Solvents for Precision Cleaning Processes

HFC-365mfc is utilized as a specialized solvent, particularly in precision cleaning applications where high purity and material compatibility are essential. ontosight.aifishersci.at It is effective in removing contaminants such as oils, greases, and fluxes from sensitive substrates, including electronics and optical components. goldsupplier.com

Due to its flammability, HFC-365mfc is almost always used in azeotropic or near-azeotropic blends with other solvents to create non-flammable and stable cleaning agents. partscleaningtech.com2spi.com These blends are designed to have a constant boiling point and composition, which is crucial for their effective use in vapor degreasing systems. microcare.comyairerez.co.il

Common components blended with HFC-365mfc for precision cleaning include:

trans-1,2-dichloroethylene (t-DCE) : Blends like Solvokane® are azeotropic mixtures of HFC-365mfc and t-DCE, offering high solvency power similar to older, phased-out solvents like HCFC-141b and CFC-113. partscleaningtech.comagas.com

HFC-43-10mee (1,1,1,2,2,3,4,5,5,5-decafluoropentane) : This component is mixed with HFC-365mfc and t-DCE in some formulations to create solvents for heavy-duty degreasing. yairerez.co.il

Isopropyl Alcohol : Azeotropic mixtures with isopropyl alcohol are used for particle rinsing applications, combining solvency with the ability to release static-bound particulates. yairerez.co.il

These solvent blends are valued for their zero Ozone Depletion Potential (ODP), low Global Warming Potential (GWP), fast drying times, and low surface residue. partscleaningtech.com2spi.com

Table 2: Example of a Precision Cleaning Solvent Blend Containing HFC-365mfc

| Component | Function | Key Property |

|---|---|---|

| HFC-365mfc | Base Solvent | Carrier fluid, low toxicity |

| trans-1,2-dichloroethylene (t-DCE) | Solvency Enhancer | Increases Kauri-Butanol (Kb) value |

| Proprietary Fluorinated Solvent | Stabilizer/Azeotrope Former | Ensures stable boiling point |

Data based on descriptions of commercial solvent blends. 2spi.compower-kleen.com

Research into Heat Transfer Fluids for Closed Systems

The thermophysical properties of HFC-365mfc make it a candidate for use as a heat transfer fluid in closed systems, such as those found in waste heat recovery and process cooling. agas.comfishersci.at Its suitability is being explored for applications like Organic Rankine Cycles (ORC), which convert low-temperature heat into useful work, such as generating electricity. google.com

Research in this area focuses on characterizing the thermodynamic properties of HFC-365mfc, including its density, vapor pressure, heat capacity, and thermal conductivity over a range of temperatures and pressures. acs.orgresearchgate.netacs.orgresearchgate.net These data are essential for designing and modeling the efficiency of heat transfer systems.

HFC-365mfc can be used as a working fluid in ORC processes, particularly for converting heat from sources like geothermal water. google.com In some applications, it is mixed with other fluids, such as perfluoropolyethers (like Galden® HT 55), to optimize the thermodynamic cycle and improve performance. google.com The choice of HFC-365mfc and its blends is driven by their favorable boiling point, thermal stability, and environmental profile (zero ODP). researchgate.net

Potential in Advanced Refrigeration Cycle Development

While primarily known as a blowing agent and solvent, HFC-365mfc also has applications as a refrigerant, often as a component in mixtures. ontosight.aismolecule.commendelchemicals.com It has been investigated as a substitute for CFCs and HCFCs in refrigeration and air-conditioning systems, particularly those employing centrifugal compressors. smolecule.com

The development of advanced refrigeration cycles involves finding working fluids with specific thermodynamic properties that improve energy efficiency and reduce environmental impact. HFC-365mfc's properties, such as its boiling point and critical temperature, make it suitable for certain high-temperature heat pump applications or as a component in refrigerant blends to achieve desired pressure-temperature characteristics. ontosight.aimendelchemicals.com

Role in Fire Suppression Agent Innovation

HFC-365mfc is researched as a clean fire suppressant agent, valued for its effectiveness in extinguishing fires while having a lower environmental impact than older agents like Halon 1301. smolecule.com Although flammable on its own, its fire suppression capabilities are realized when blended with non-flammable hydrofluorocarbons. scbt.com

A key blend in fire suppression research and application is the mixture of HFC-365mfc with HFC-227ea. The addition of HFC-227ea, a well-established fire suppressant, renders the HFC-365mfc blend non-flammable. agas.com These blends act as clean agents, meaning they are electrically non-conductive, leave no residue upon evaporation, and are safe for use in occupied spaces when designed according to standards. The combination leverages the physical properties of HFC-365mfc with the fire-extinguishing capabilities of HFC-227ea. inovchem.comtaylorfrancis.com

Development of Specialized Analytical and Detection Methodologies for Fluorobutanes

Quantitative Analysis Techniques for Environmental Monitoring

Quantitative analysis of fluorobutanes in environmental matrices such as air, water, and soil is essential for understanding their distribution, fate, and potential environmental impact. The primary techniques for detecting and quantifying these compounds are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile fluorinated organic compounds. thermofisher.com This technique separates compounds in a sample based on their physical and chemical properties as they pass through a capillary column, and then uses a mass spectrometer to detect and quantify them. thermofisher.com For environmental samples, methods often involve pre-concentration steps to achieve the low detection limits required. For instance, air samples can be collected using sorbent tubes, followed by thermal desorption and analysis by GC-MS. restek.com In the analysis of C4 fluoride (B91410) compounds in alkylation materials, a method was developed using GC with a flame ionization detector (GC/FID), and the presence of 2-fluoro-2-methylpropane was confirmed using GC/MS. nih.govresearchgate.net The method demonstrated good linearity and a low detection limit, making it suitable for quantitative analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly for less volatile or more polar fluorinated compounds that may be present in water or soil samples. mdpi.comnih.gov Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for per- and polyfluoroalkyl substances (PFAS), often utilize LC-MS/MS for the analysis of drinking water and wastewater. mdpi.comitrcweb.org While these methods are not specific to fluorobutanes, the principles can be adapted. The technique offers high sensitivity and selectivity, allowing for the quantification of trace levels of contaminants. mdpi.comnih.gov

The table below summarizes key quantitative analytical techniques used for fluorinated compounds in environmental monitoring.

| Analytical Technique | Sample Matrix | Typical Analytes | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Volatile and semi-volatile fluorocarbons | High separation efficiency, sensitive detection, capable of identifying unknown compounds. thermofisher.com |

| Gas Chromatography-Flame Ionization Detection (GC/FID) | Industrial Materials | C4 fluoride compounds | Simple, reproducible, and suitable for routine quantitative analysis. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Wastewater | Per- and polyfluoroalkyl substances (PFAS) | High sensitivity and specificity for target analytes, suitable for non-volatile compounds. mdpi.comnih.gov |

| Thermal Desorption-GC-MS (TD-GC-MS) | Food Contact Materials | Fluorotelomer alcohols, Perfluorocarboxylic acids | Allows for the analysis of compounds from solid matrices without solvent extraction. restek.com |

Qualitative Detection Methods in Industrial and Research Settings

In industrial and research environments, the primary need is often for the rapid and reliable identification of fluorobutanes to detect leaks, monitor chemical reactions, or verify product purity. Qualitative methods focus on confirming the presence of a specific compound rather than its exact concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a vital tool for qualitative analysis. By analyzing the mass spectrum of a compound as it elutes from the GC column, a unique fragmentation pattern is obtained, which acts as a "fingerprint" for that substance. This allows for the confident identification of specific fluorobutane isomers. nih.govresearchgate.net For example, in a study to identify C4 fluoride compounds in alkylation materials, GC/MS was used to confirm the presence of 2-fluoro-2-methylpropane by comparing its mass spectrum to that of a synthesized standard. nih.gov

Spectroscopic techniques , such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy , are also employed for qualitative detection. FTIR can identify functional groups within a molecule based on the absorption of infrared radiation, providing structural information about the fluorinated compound. aloki.humdpi.com While FTIR can be challenged by complex mixtures and the need for calibration standards, it is a valuable tool. researchgate.net NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule, making it a powerful technique for the unambiguous identification of new or unknown fluorinated compounds in a research setting. nih.gov

A comparison of qualitative detection methods is presented in the table below.

| Detection Method | Principle | Application | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography, identification by mass fragmentation pattern. | Identification of specific isomers in complex mixtures. | High specificity and sensitivity. | Requires laboratory-based instrumentation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular bonds. | Functional group analysis, process monitoring. | Rapid analysis, non-destructive. mdpi.com | Can be difficult to interpret for complex mixtures. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structure elucidation of pure compounds. | Provides detailed structural information. | Lower sensitivity, requires relatively pure samples. nih.gov |

On-site and Real-time Monitoring Technologies for Fluorinated Compounds

The ability to monitor for fluorinated compounds, including fluorobutanes, on-site and in real-time is critical for industrial hygiene, leak detection, and process control. This has driven the development of portable and continuous monitoring systems.

Chemical Ionization Mass Spectrometry (CI-MS) is an advanced technology that allows for the real-time detection and quantification of a wide range of volatile organic compounds, including fluorinated gases. tofwerk.com The TOFWERK Vocus Chemical Ionization Mass Spectrometer, for example, can provide instant detection of compounds in ambient air or from industrial processes, making it highly valuable for monitoring emissions in manufacturing settings. tofwerk.comazocleantech.com

Quantum Cascade Laser (QCL) Spectroscopy is another promising technology for the real-time monitoring of fluorinated organic molecules. The Industrial Technology Research Institute (ITRI) has developed a system using a quantum cascade laser molecular spectrometer that can detect leaked fluorine-containing coolants in real-time without the need for high-temperature conversion processes. itri.org.tw This type of system is lightweight and provides instant and accurate analysis, making it suitable for deployment across a large site for continuous monitoring. itri.org.tw

Electrochemical and Optical Sensors represent an emerging area for the development of low-cost, portable devices for on-site detection. mdpi.comfluorideresearch.org While much of the development in this area has focused on detecting per- and polyfluoroalkyl substances (PFAS) in water, the underlying principles can be adapted for airborne fluorinated compounds. mdpi.com For example, N-doped tin oxide (N-SnO2) sensors have shown high sensitivity for detecting low concentrations of fluorinated greenhouse gases, although differentiating between similar compounds can be a challenge. mdpi.com

The following table highlights some of the on-site and real-time monitoring technologies available.

| Technology | Principle | Target Compounds | Key Features |

| Vocus Chemical Ionization Mass Spectrometer (CI-MS) | Soft ionization of molecules followed by time-of-flight mass analysis. | Volatile PFAS and other fluorinated compounds. | Real-time detection and quantification, high sensitivity. tofwerk.comazocleantech.com |

| Quantum Cascade Laser (QCL) Spectroscopy | Absorption of mid-infrared light by molecules at specific wavelengths. | Fluorine-containing organic molecules. | Real-time, no high-temperature conversion needed, accurate. itri.org.tw |

| Doped Metal Oxide Sensors | Change in electrical resistance upon gas adsorption. | Fluorinated greenhouse gases (e.g., SF6, C2F6, C2H2F4). | High sensitivity to low concentrations, potential for miniaturization. mdpi.com |

Future Research Directions and Sustainability Considerations in Fluorobutane Chemistry

Exploration of Novel Synthetic Routes with Reduced Environmental Footprint

The traditional synthesis of hydrofluorocarbons (HFCs), including pentafluorobutanes, often involves the use of hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF) and energy-intensive processes. ox.ac.uknewswire.ca For instance, the industrial preparation of the 1,1,1,3,3-pentafluorobutane (B1294926) isomer (HFC-365mfc) typically involves the liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane (B8740826) with HF in the presence of catalysts like antimony pentachloride or tin tetrachloride. smolecule.comgoogle.com These methods present significant environmental and safety challenges. numberanalytics.com

Future research is increasingly focused on "green" fluorination techniques that minimize environmental impact by reducing hazardous chemical use, lowering energy consumption, and decreasing waste generation. numberanalytics.com Key areas of exploration include:

Catalytic Hydrofluorination: Developing more efficient and selective catalysts can reduce the energy requirements and by-product formation in fluorination reactions. Research into metal-based and organocatalysts for the hydrofluorination of unsaturated hydrocarbon precursors is a promising avenue. researchgate.net

Electrochemical and Photochemical Fluorination: These methods offer the potential for highly selective reactions under mild conditions, minimizing waste. numberanalytics.com They represent a significant departure from traditional high-temperature, high-pressure processes.

Biocatalysis: The use of enzymes for fluorination reactions is an emerging field with the potential for high specificity and reduced environmental impact. turi.orgrsc.org While still in early stages for complex molecules like fluorobutanes, biocatalytic strategies for creating fluorinated compounds are being actively investigated. rsc.orgsolvay.com

HF-Free Fluorination: A significant breakthrough is the development of technologies that bypass the need for HF gas. ox.ac.ukfluorok.com For example, the spin-out company FluoRok, from the University of Oxford, is commercializing a process that uses an inorganic salt activator with calcium fluoride (fluorspar) to create a safer fluorinating reagent. newswire.caiuk-business-connect.org.ukacs.org This approach not only enhances safety but also has the potential to reduce costs and create circular economies by utilizing industrial waste streams. iuk-business-connect.org.uk

A comparative analysis of traditional versus emerging sustainable fluorination methods highlights the potential for significant environmental improvement.

Table 1: Comparison of Fluorination Methods

| Method | Advantages | Disadvantages | Environmental Impact Score (Illustrative) |

|---|---|---|---|

| Traditional (e.g., HF-based) | Established protocols, high yields | Use of hazardous/corrosive reagents, high energy consumption, significant waste | High |

| Electrochemical Fluorination | High selectivity, mild conditions, minimal waste | Requires specialized equipment, potential scalability issues | Low |

| Photochemical Fluorination | Versatile, mild conditions, high selectivity | Requires specific light sources, potential for side reactions | Low-Medium |

| Biocatalysis | High specificity, biodegradable catalysts, mild conditions | Enzyme stability, substrate scope limitations, early stage of development | Very Low |

| HF-Free (e.g., FluoRok process) | Avoids toxic HF, potentially lower cost, safer | New technology, scalability for all applications to be proven | Low |

Interdisciplinary Approaches for Comprehensive Fluorobutane Assessment

A holistic understanding of the sustainability of fluorobutanes requires an interdisciplinary approach that goes beyond chemistry and engineering. Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life. chemicalbook.com

An LCA for a compound like 1,1,1,2,3-pentafluorobutane would involve experts from various fields:

Chemists and Chemical Engineers: To provide data on synthesis routes, reaction efficiencies, and energy consumption.

Environmental Scientists and Toxicologists: To assess the environmental fate, persistence, bioaccumulation, and toxicity of the compound and its degradation by-products.

Economists: To conduct techno-economic analyses of different production and disposal routes, considering factors like raw material costs, energy prices, and the economic value of recycling. nd.eduwhiterose.ac.uk

Policy and Social Scientists: To evaluate the regulatory landscape, public perception, and social impacts associated with the chemical's production and use.

Bridging Fundamental Research with Industrial Innovation for Sustainable Fluorine Chemistry

The transition to a more sustainable fluorine chemical industry depends on effectively bridging the gap between fundamental academic research and industrial application. cefic.orgnih.gov This requires strong collaboration between universities and chemical companies to accelerate the commercialization of green chemistry solutions. ny.gov

Key elements of this bridge include:

Collaborative Research Programs: Joint research initiatives between academia and industry can focus on developing and scaling up novel, sustainable technologies. efcgases.comcefic.org For example, EFC Gases & Advanced Materials has partnered with the University of Nebraska-Lincoln to evaluate low-GWP fluorocarbons for the semiconductor industry. efcgases.com

Spin-out Companies: Universities can foster the creation of spin-out companies to commercialize promising research. FluoRok, a spin-out from the University of Oxford, is a prime example of successfully translating academic research in HF-free fluorination into a commercial venture. ox.ac.ukiuk-business-connect.org.uk

Techno-economic Feasibility Studies: Early-stage techno-economic analysis is crucial to ensure that new, greener technologies are not only environmentally superior but also economically viable for industrial adoption. nd.edu

Supportive Policy and Investment: Government funding, private investment, and clear regulatory frameworks are essential to de-risk and accelerate the adoption of innovative sustainable technologies. iuk-business-connect.org.ukny.gov

The successful commercialization of safer and more sustainable fluorochemicals demonstrates that environmental responsibility and economic growth can be mutually reinforcing goals. iuk-business-connect.org.uk Continued investment in research and development, coupled with strong academic-industrial partnerships, will be paramount in shaping a sustainable future for fluorobutane chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.